acetic acid;2-fluoro-N-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide
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Overview
Description
Acetic acid;2-fluoro-N-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide is a complex organic compound that features a combination of acetic acid, fluorine, pyridine, oxadiazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-fluoro-N-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the pyridine ring: This step often involves the use of pyridine derivatives, which can be coupled with the oxadiazole intermediate through various coupling reactions.
Formation of the benzamide moiety: This can be achieved by reacting the appropriate amine with benzoyl chloride or other benzoyl derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and oxadiazole rings.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Acetic acid;2-fluoro-N-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of acetic acid;2-fluoro-N-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The fluorine atom and the oxadiazole ring are known to enhance binding affinity to certain proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide: Lacks the acetic acid moiety but shares the core structure.
Acetic acid;2-chloro-N-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide: Similar structure with chlorine instead of fluorine.
Acetic acid;2-fluoro-N-[4-(5-pyridin-3-yl-1,3,4-oxadiazol-3-yl)phenyl]benzamide: Contains a different oxadiazole isomer.
Uniqueness
The presence of both the fluorine atom and the 1,2,4-oxadiazole ring in acetic acid;2-fluoro-N-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide makes it unique. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
acetic acid;2-fluoro-N-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O2.C2H4O2/c21-17-6-2-1-5-16(17)19(26)23-15-9-7-13(8-10-15)18-24-20(27-25-18)14-4-3-11-22-12-14;1-2(3)4/h1-12H,(H,23,26);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPXAHPXQUEKAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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